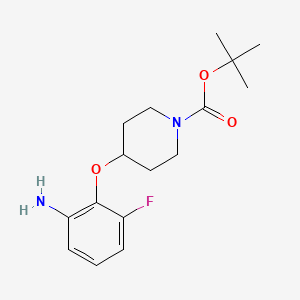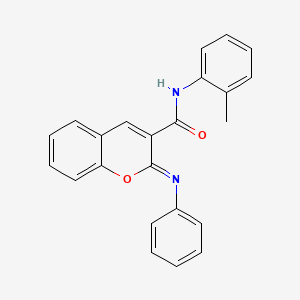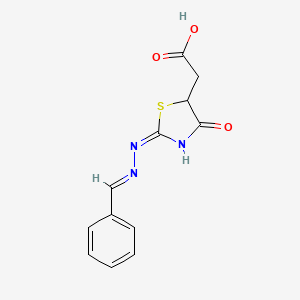
tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and a fluorinated phenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction where a piperidine derivative is reacted with a fluorinated phenol under basic conditions to form the phenoxy-piperidine intermediate. This intermediate is then subjected to esterification with tert-butyl chloroformate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents might also be employed to enhance reaction efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals.
Biology: In biological research, it serves as a probe to study receptor-ligand interactions due to its ability to bind to specific biological targets.
Industry: Used in the development of agrochemicals and materials science for creating novel polymers and coatings.
作用機序
The mechanism of action of tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenoxy group enhances its binding affinity and specificity, while the piperidine ring facilitates its interaction with biological membranes and proteins. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.
類似化合物との比較
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
Comparison: While these compounds share the piperidine and tert-butyl ester motifs, tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate is unique due to the presence of the fluorinated phenoxy group. This fluorine atom can significantly alter the compound’s electronic properties, enhancing its reactivity and binding characteristics compared to its non-fluorinated counterparts.
特性
IUPAC Name |
tert-butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-7-11(8-10-19)21-14-12(17)5-4-6-13(14)18/h4-6,11H,7-10,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWGFWHHMKOHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-(3-chloro-4-methylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2800511.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)
![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2800517.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)
![4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine](/img/structure/B2800521.png)
![(3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one](/img/structure/B2800525.png)

![1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole](/img/structure/B2800527.png)
